Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 283.75 g/mol. It is primarily utilized in laboratory settings and is not intended for use in food, drugs, or biocidal products. The compound is known by various synonyms, including 1-benzyl-3-methoxycarbonyl-4-piperidone hydrochloride and methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride .
This compound is classified under the Chemical Abstracts Service number 3939-01-3. It is categorized as a laboratory chemical and does not fall under hazardous classifications according to the Occupational Safety and Health Administration standards . The chemical is available from suppliers such as Thermo Fisher Scientific and TCI Chemicals, where it is sold in varying purities, typically above 95% .
The synthesis of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride typically involves multi-step organic reactions, including the formation of piperidine derivatives. One common method includes the alkylation of piperidine derivatives followed by carboxylation and subsequent methylation to introduce the methyl ester functionality.
The specific reaction pathways can vary based on the desired purity and yield, with careful monitoring of reaction times and conditions being crucial for successful synthesis.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride features a piperidine ring that contributes to its cyclic structure. The compound consists of a benzyl group attached to the nitrogen atom of the piperidine ring, alongside a carbonyl group at position four.
The structural representation can be visualized using molecular modeling software or chemical drawing tools.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride can participate in various chemical reactions typical of esters and amines:
The efficiency of these reactions depends on factors such as temperature, solvent choice, and the presence of catalysts or bases.
The compound’s potential effects may involve binding to specific receptors or enzymes, influencing physiological responses akin to other piperidine-based pharmaceuticals.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is primarily used in:
The compound serves as a valuable tool in laboratories focusing on medicinal chemistry and pharmacology research, contributing to advancements in drug development strategies.
The synthesis of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 3939-01-3) typically follows a sequential construction approach beginning with the formation of the piperidinone core. A common industrial route involves a Mannich-type reaction between benzylamine, formaldehyde, and acetoacetic ester derivatives, followed by cyclization and decarboxylation to establish the 4-oxopiperidine scaffold [2]. This intermediate undergoes selective carboxylation at the 3-position using diethyl carbonate or similar reagents under strong base conditions (e.g., sodium ethoxide in anhydrous ethanol). The final esterification and hydrochloride salt formation completes the synthesis, with the hydrochloride salt typically crystallized from ethanol or ethyl acetate to achieve >95% purity [4] [6].
An optimized three-step pathway described in patent CN110734393B achieves an overall yield of 68-72% through precise control of reaction kinetics and intermediate purification. This method emphasizes temperature-controlled cyclization (maintained at 0-5°C during enolate formation) and in-situ protection strategies that minimize side reactions such as N-debenzylation or over-alkylation. The critical purification point occurs after the cyclization step via aqueous workup (using 5% sodium carbonate solution) and solvent extraction with dichloromethane, significantly reducing impurities before the final esterification [2].
N-Alkylation of the piperidinone nucleus represents a kinetically sensitive step due to competing O-alkylation and dialkylation byproducts. Research demonstrates that benzyl chloride/bromide in tetrahydrofuran (THF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) at 60°C provides optimal N-benzylation efficiency. The reaction achieves >95% selectivity when conducted under inert atmosphere with controlled benzyl halide addition rates not exceeding 0.5 mmol/min per mole of piperidinone [2].
Carboxylation at C-3 requires generation of the enolate anion using strong bases, with significant differences observed in regioselectivity:
Table 1: Enolate Formation Bases and Carboxylation Efficiency
Base | Solvent | C-3:C-5 Selectivity | Yield (%) |
---|---|---|---|
Lithium diisopropylamide (LDA) | THF | 9:1 | 89 |
Sodium hydride | DMF | 5:1 | 76 |
Potassium tert-butoxide | Toluene | 7:1 | 82 |
Electrophilic quenching with ethyl chloroformate proves superior to CO₂ for introducing the carboxylate function, providing the ethyl ester intermediate in 85-89% yield after crystallization from toluene/n-hexane. Subsequent acid-catalyzed transesterification (HCl/methanol) converts this to the methyl ester without racemization [2] [9].
Esterification of the carboxylic acid precursor employs three principal methodologies with distinct advantages:
Industrial-scale processes favor catalytic HCl methanolysis due to operational simplicity and scalability. Process optimization studies reveal that azeotropic water removal using toluene co-solvent (10-15 vol%) increases conversion to 98% by shifting equilibrium. Post-reaction, the hydrochloride salt is precipitated by adding anhydrous HCl-saturated diethyl ether to the ester solution, yielding pharmaceutical-grade material (≥98% HPLC purity) after recrystallization from methanol/ethyl acetate [6] [7].
Solvent selection critically influences reaction kinetics and impurity profiles throughout the synthesis. Key findings include:
Table 2: Solvent Impact on Final Crystallization Efficiency
Crystallization Solvent | Crystal Habit | Purity (%) | Recovery (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/ethyl acetate (1:3) | Prismatic needles | 99.2 | 91 | <500 |
Methanol | Fine needles | 95.8 | 88 | 3200 |
Acetone | Aggregates | 97.5 | 82 | 1100 |
Isopropanol | Platelets | 98.1 | 85 | 700 |
Catalytic systems for enolization have evolved to use chelated lithium amides (e.g., LiHMDS) in THF with hexamethylphosphoramide (HMPA) as a co-solvent, enhancing carboxylation regioselectivity to >50:1 (C-3:C-5). This system suppresses aldol condensation byproducts that plague sodium hydride/DMF systems, particularly with electron-deficient piperidinones [2] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1